N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine
Description
N4-(3-Chlorophenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at the 5-position and a 3-chlorophenyl substituent at the N4-position. Its molecular formula is C₁₀H₈ClN₅O₂, with a molecular weight of 265.66 g/mol. The 3-chlorophenyl group introduces steric and electronic effects that modulate reactivity and physicochemical properties, distinguishing it from simpler pyrimidine derivatives.
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O2/c11-6-2-1-3-7(4-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEPGRYYKJAPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-chloroaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method includes:
Starting Materials: 3-chloroaniline and 5-nitropyrimidine-4,6-diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Hydrogen gas with Pd/C or NaBH4 in an appropriate solvent like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine is in the development of antimicrobial agents. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria and fungi, including drug-resistant strains. The mechanism of action is believed to involve the inhibition of specific enzymes or disruption of cellular processes critical for microbial survival.
Case Study:
In a study evaluating various nitropyrimidine derivatives, this compound was shown to possess potent antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to penetrate bacterial cell walls and interfere with metabolic pathways essential for growth .
Anticancer Research
This compound has also been investigated for its anticancer properties. Its structural features suggest potential interactions with cancer cell receptors or enzymes involved in tumor growth and proliferation.
Case Study:
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability, indicative of its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes involved in disease pathways, particularly protein kinases. This inhibition can lead to modulation of signaling pathways that are often dysregulated in diseases such as cancer and autoimmune disorders.
Research Findings:
Studies have shown that this compound effectively inhibits protein kinase C theta (PKCθ), which plays a crucial role in T-cell activation and function. This inhibition could have therapeutic implications for conditions characterized by excessive immune responses .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that yield derivatives with enhanced biological activity. Researchers are actively exploring modifications to improve solubility and bioavailability.
| Derivative | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine | Substituted pyrimidine with chlorine | Enhanced antimicrobial properties |
| 2-(3,5-Dimethylpiperidin-1-yl)-N4-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine | Contains piperidine moiety | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, the compound may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its monosubstitution at N4, contrasting with symmetric di-substituted analogs. Key comparisons include:
Physicochemical Properties
- Melting Points : Symmetric disubstituted analogs (e.g., 5i, 5j) exhibit higher melting points (137–197°C) due to increased crystallinity from aromatic stacking . The sec-butyl derivative , with flexible aliphatic chains, likely has a lower melting point (unreported but inferred from similar compounds).
- Solubility : The 3-chlorophenyl group in the main compound may reduce aqueous solubility compared to aliphatic analogs (e.g., sec-butyl derivative) but enhance lipid membrane permeability.
- Density and Stability : The unsubstituted base compound has a density of 1.68 g/cm³, while halogenated derivatives (e.g., 5i) are denser and more thermally stable.
Biological Activity
N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various research studies and presenting relevant data.
Chemical Structure and Properties
The compound this compound is characterized by a pyrimidine ring substituted with a nitro group and a chlorophenyl moiety. Its molecular formula is , and it exhibits properties typical of nitro-substituted compounds, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. The inhibition of CDKs can lead to reduced proliferation of cancer cells, making these compounds potential candidates for anticancer therapies .
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that the compound may exhibit potent inhibitory effects against specific tumor cell lines. For instance, related pyrimidine derivatives have shown significant antiproliferative activity in various assays, including the sulforhodamine B (SRB) assay, with IC50 values indicating effective inhibition at low concentrations .
- The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine scaffold can enhance the potency against CDK2 and CDK9, which are crucial for cancer cell proliferation .
- Antimicrobial Properties :
-
Potential as Antiparasitic Agents :
- Given the structural similarities to other effective antiparasitic agents, there is potential for this compound to be explored for efficacy against malaria and other parasitic infections. Previous studies on similar compounds have indicated effectiveness in suppressing parasitemia in animal models .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating various pyrimidine derivatives, this compound was found to inhibit CDK2 and CDK9 effectively. Compounds with similar structures exhibited IC50 values as low as 0.24 µM against CDK9, indicating a strong potential for further development as anticancer agents .
Case Study: Antimicrobial Activity
Another study highlighted the broad-spectrum antimicrobial effects of nitro compounds. The presence of the nitro group in this compound may contribute to its ability to disrupt bacterial cell function through oxidative stress mechanisms .
Q & A
Basic Research Questions
Synthesis and Characterization Q: What are the standard synthetic routes for N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine, and how do substituents influence reaction efficiency? A: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) of 5-nitropyrimidine-4,6-diamine with 3-chlorophenylamine. Evidence from analogous pyrimidine derivatives (e.g., N4,N6-bis(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine) shows that electron-withdrawing groups (e.g., nitro) enhance reactivity at the 4- and 6-positions, while bulky substituents reduce yields due to steric hindrance . For example, benzyl-substituted derivatives achieve >90% yields under reflux in ethanol, while phenethyl groups lower yields to ~30% due to steric effects . Characterization via -NMR and -NMR should focus on distinguishing aromatic protons (δ 7.2–8.0 ppm) and NH signals (δ 5.5–6.5 ppm) .
Physicochemical Properties Q: How do computational methods predict the stability and electronic properties of this compound? A: Density functional theory (DFT) using Gaussian16 software reveals that the nitro group at position 5 stabilizes the pyrimidine ring via resonance, while the 3-chlorophenyl substituent introduces slight distortion due to steric interactions. Solvent effects (e.g., ethanol) lower activation energy by stabilizing transition states during synthesis . Melting points for similar derivatives range from 137–197°C, correlating with substituent symmetry and crystallinity .
Advanced Research Questions
Biological Activity and Mechanistic Studies Q: What in vivo models are suitable for studying anti-inflammatory activity, and how does structural modification impact efficacy? A: LPS-induced acute pneumonia in rats is a validated model for assessing anti-inflammatory effects. Quinazoline analogs (e.g., N4-(1-allyl-1H-indol-5-yl)-quinazoline-4,6-diamine) reduce cytokine synthesis (TNF-α, IL-6) and macrophage infiltration by inhibiting NF-κB signaling . For the target compound, replacing the quinazoline core with a pyrimidine may alter binding affinity to Toll-like receptors (TLRs), requiring comparative IC assays .
Reaction Mechanism and Kinetics Q: How does the aminolysis mechanism proceed, and what factors cause yield discrepancies in scaled-up synthesis? A: Aminolysis involves a two-step process: (1) nucleophilic attack at the pyrimidine’s 4-position, followed by (2) deprotonation and rearomatization. Kinetic studies show that electron-deficient aryl amines (e.g., 3-chloroaniline) accelerate step 1, while polar aprotic solvents (e.g., DMF) stabilize intermediates. Discrepancies in yields (e.g., 30–95% in ) arise from competing side reactions (e.g., nitro group reduction under prolonged heating) .
Methodological Considerations
Analytical Challenges Q: How can researchers resolve overlapping signals in NMR spectra for structurally similar derivatives? A: Use -HMBC NMR to differentiate NH environments. For example, in this compound, the 4- and 6-amino groups exhibit distinct shifts due to conjugation with the nitro group. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H] at m/z 308.05) and avoids misassignment of isotopic peaks from chlorine .
Computational vs. Experimental Data Validation Q: How do computational predictions of reaction pathways align with experimental observations? A: Transition state calculations (IRC analysis) for aminolysis predict a Gibbs free energy barrier of ~25 kcal/mol in ethanol, consistent with experimental reaction times of 12–24 hours at 80°C . Discrepancies arise when solvent effects (e.g., dielectric constant) are oversimplified in simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
